(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone
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Description
(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone is a useful research compound. Its molecular formula is C13H20N2OS2 and its molecular weight is 284.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiophene-based compounds have been known to exhibit a variety of biological effects . For instance, suprofen, a 2-substituted thiophene compound, is known as a nonsteroidal anti-inflammatory drug . Another example is articaine, a 2,3,4-trisubstituent thiophene, which is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Mode of Action
It can be inferred from the properties of similar thiophene-based compounds that they interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene-based compounds are known to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound was prepared via condensation of the 3-acetylthiophene and dimethylforamide dimethylacetal (dmf–dma) , which might influence its bioavailability.
Result of Action
Thiophene-based compounds are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
The synthesis process of the compound, which involves heating at 80 °c , might suggest that the compound is stable under high-temperature conditions.
Properties
IUPAC Name |
[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS2/c1-14(2)8-12-10-17-6-3-5-15(12)13(16)11-4-7-18-9-11/h4,7,9,12H,3,5-6,8,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBGSEHATHWNKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.